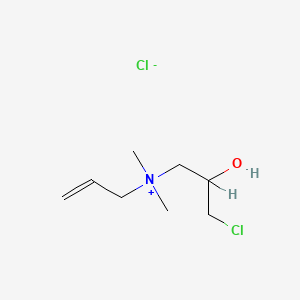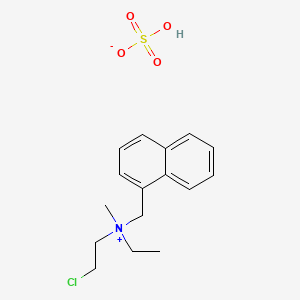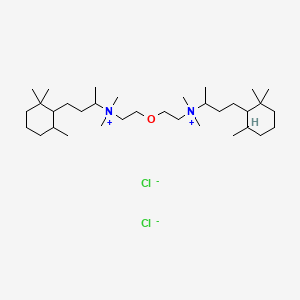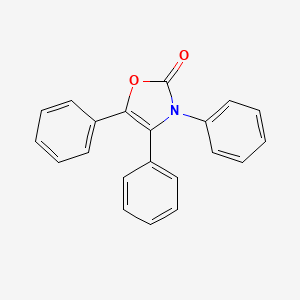
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is a colorless or pale yellow solid that dissolves in water to form positively charged ions . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Quaternization: It acts as a quaternizing agent for other compounds, such as N-aryl chitosan derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a cation-generating agent for the cationization of cellulose and other polymers.
Medicine: It is used in the development of quaternary ammonium compounds with antimicrobial properties.
Industry: The compound is utilized in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .
Vergleich Mit ähnlichen Verbindungen
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be compared to other quaternary ammonium compounds, such as:
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylammonium group.
Cetyltrimethylammonium chloride: A longer alkyl chain quaternary ammonium compound used as a surfactant.
Benzalkonium chloride: A well-known antimicrobial agent used in disinfectants and antiseptics.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant and antimicrobial properties .
Eigenschaften
CAS-Nummer |
70729-69-0 |
|---|---|
Molekularformel |
C8H17Cl2NO |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ROHZEENBJZUCSE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC=C)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)







